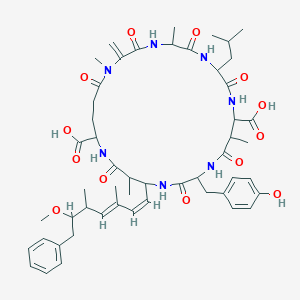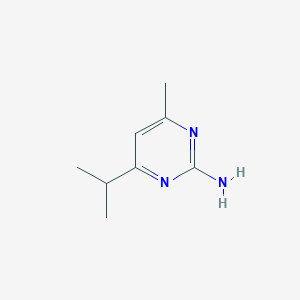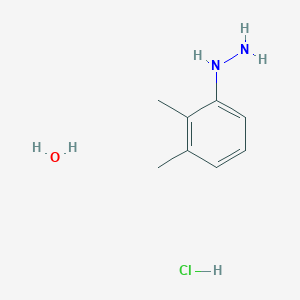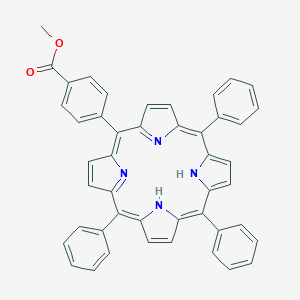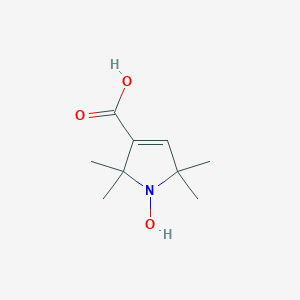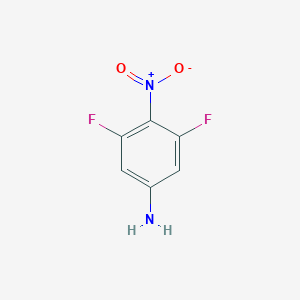
3,5-Difluoro-4-nitroaniline
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3,5-Difluoro-4-nitroaniline often involves complex reactions where the nitro and amino functionalities play crucial roles. For example, the synthesis of 3,5-diamino-4-nitropyridine N-oxide and its derivatives demonstrates the intricate manipulation of nitro and amino groups under specific conditions to achieve desired molecular structures, highlighting the complexity and precision required in synthesizing such compounds (Batsanov, 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to 3,5-Difluoro-4-nitroaniline reveals significant insights into their chemical behavior. For instance, the structural analysis of 3,5-difluoro-4-nitropyridine N-oxide shows a molecule twisted around the C-NO2 bond, indicating the influence of substituents on the molecule's overall conformation and electronic distribution, which are critical in determining its reactivity and interaction with other molecules (Batsanov, 2000).
Chemical Reactions and Properties
The chemical behavior of nitroaniline derivatives, including 3,5-Difluoro-4-nitroaniline, is significantly influenced by their functional groups. Reactions such as hydrogen bonding in substituted nitroanilines showcase the importance of intermolecular interactions in defining the properties and applications of these compounds. For example, the formation of hydrogen bonds leads to the creation of distinct molecular networks, affecting the compound's solubility, melting point, and crystal structure (Glidewell, et al., 2001).
Scientific Research Applications
Fluorescence Quenching
Nitroanilines, including derivatives like 3,5-Difluoro-4-nitroaniline, have been found effective in quenching the fluorescence of compounds like pyrene and 1-methylpyrene. This property is useful in the study of fluorescence and its applications in analytical chemistry and molecular biology (Agudelo‐Morales et al., 2012).
Dye Intermediates
Derivatives of 4-Fluoro-3-nitroaniline, a compound closely related to 3,5-Difluoro-4-nitroaniline, are significant in the production of dyes and have potential applications in pharmaceuticals and insecticides (Bil, 2007).
Molecular Structure and Conformation Studies
The nitro group in similar compounds like 3,5-difluoronitrobenzene demonstrates unique internal rotation behavior, influenced by substituents in ortho positions. This is crucial for understanding molecular behavior in fields like materials science and molecular physics (Dorofeeva et al., 2008).
Nonlinear Optical Materials
Compounds like 3,5-dinitro-aniline show deviations from index permutation symmetry, offering insights for the design of second-order nonlinear optical materials. This has implications in optics and materials science (Wortmann et al., 1993).
Protein Binding and Toxicology
Nitroanilines demonstrate high affinity for proteins like bovine serum albumin, which has implications in understanding their toxicological behavior and in drug design (Xiang et al., 2007).
Hydrogen Bonding and Molecular Structure
The ability of nitroanilines to form molecular ladders and sheets through hydrogen bonding is significant in the study of molecular structures and material design (Glidewell et al., 2002).
Safety And Hazards
properties
IUPAC Name |
3,5-difluoro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBPGWQSTWNFRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378928 | |
| Record name | 3,5-difluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-nitroaniline | |
CAS RN |
122129-79-7 | |
| Record name | 3,5-difluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



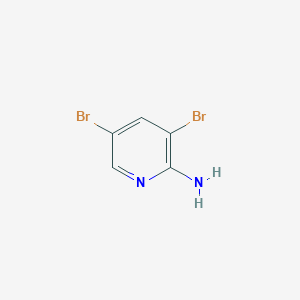
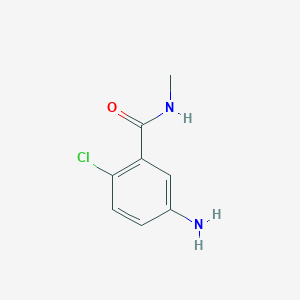
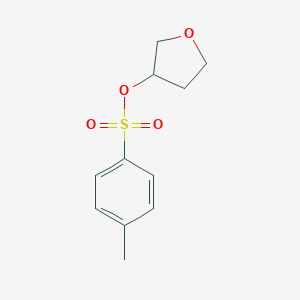
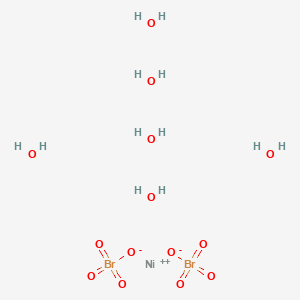
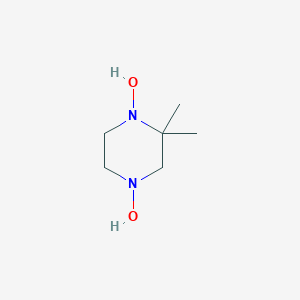
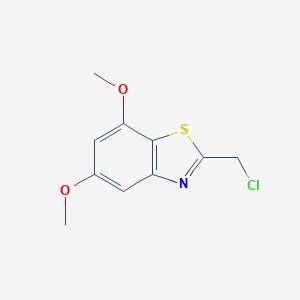
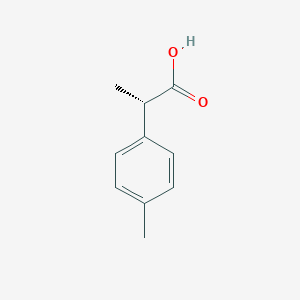
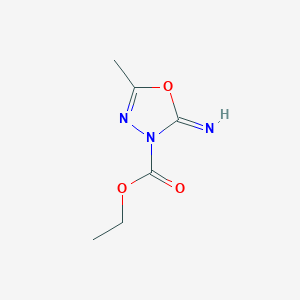
![1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B40371.png)
